3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Description
“3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic compound. It contains a thiophene moiety, which is a five-membered ring with one sulfur atom . This compound also includes a piperidin-4-yl group and an imidazolidine-2,4-dione group .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups. The thiophene moiety is a five-membered ring with one sulfur atom . The piperidin-4-yl group is a six-membered ring with one nitrogen atom. The imidazolidine-2,4-dione group is a five-membered ring with two nitrogen atoms and two carbonyl groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, condensation, and reactions with isocyanates . These reactions lead to the formation of the complex structure of the compound.Future Directions
Mechanism of Action
Target of Action
The compound 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic molecule that incorporates two important structural motifs: the thiophene and piperidine rings . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Piperidine derivatives, on the other hand, are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their versatile synthetic applicability . Similarly, piperidine derivatives are known for their wide range of pharmacological activities . The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions, making it a useful building block for creating protein degrader libraries .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene and piperidine derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the amine group in the compound structure suggests potential for rapid conjugation with carboxyl linkers, which could influence its bioavailability .
Result of Action
Given the wide range of therapeutic properties associated with thiophene and piperidine derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11-7-14-13(19)16(11)10-1-4-15(5-2-10)12(18)9-3-6-20-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYZKFXPVUWBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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